molecular formula C18H31N3O3 B2476740 N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1209404-05-6

N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2476740
M. Wt: 337.464
InChI Key: DUQCQFIBHSRQBB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic imide derivative that has shown promising results in various laboratory experiments.

Scientific Research Applications

Supramolecular Arrangements

  • Study Insight : Cyclohexane-5-spirohydantoin derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, show unique supramolecular arrangements influenced by substituents on the cyclohexane ring. This study discusses the relationship between molecular and crystal structures, highlighting solvent-free crystals and types of structures formed by hydantoin rings (Graus et al., 2010).

Synthesis and Theoretical Studies

  • Study Insight : Intermolecular Ugi reactions with gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tertbutyl isocyanide in ethanol produce novel N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. Theoretical studies indicate that electron-donating groups enhance the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Development of Reagents

  • Study Insight : Tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD) serves as a new reagent for preparing N-Boc-amino acids. It reacts with amino acids and their esters at room temperature in the presence of a base, providing a more stable alternative to di-tert-butyl dicarbonate (Rao et al., 2017).

Antagonistic Properties

  • Study Insight : Compound SCH 900822, with a structure including 8-tert-butyl-2-4-dioxo-1,4-diazaspiro[4.5]dec-3-yl, functions as a potent human glucagon receptor antagonist with high selectivity. It shows promising results in lowering nonfasting glucose levels in mice and blunting exogenous glucagon-stimulated glucose excursions (Demong et al., 2014).

Conformational Analysis

  • Study Insight : Spirolactams, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane, are synthesized as pseudopeptides. Their conformational analysis, including NMR experiments and molecular modeling, suggests potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Antiviral Activity

  • Study Insight : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives display antiviral activity, with specific derivatives showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the versatility of the spirothiazolidinone scaffold for antiviral molecule development (Apaydın et al., 2020).

Stereochemical Analysis

  • Study Insight : Relative configurations of 1,4-diazaspiro[4.5]decanes were analyzed using 1H, 13C, 15N, and 17O NMR. The study provides insight into the stereochemistry of compounds with tert-butyl groups and their chair conformations, which are relevant for understanding the structure of N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (Guerrero-Alvarez et al., 2004).

properties

IUPAC Name

N-tert-butyl-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-16(2,3)12-7-9-18(10-8-12)14(23)21(15(24)20-18)11-13(22)19-17(4,5)6/h12H,7-11H2,1-6H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQCQFIBHSRQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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